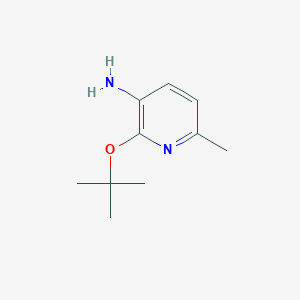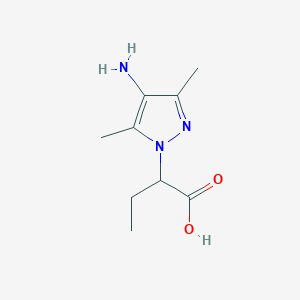
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. The presence of a cyclopropyl group attached to the propyl chain adds to the compound’s unique chemical properties, making it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of imidazole with 2-cyclopropylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Analyse Chemischer Reaktionen
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
1-(2-Phenylethyl)-1H-imidazol-2-amine: This compound has a phenylethyl group instead of a cyclopropylpropyl group, which may affect its chemical properties and biological activities.
1-(2-Methylpropyl)-1H-imidazol-2-amine: The presence of a methylpropyl group can lead to differences in reactivity and selectivity compared to the cyclopropylpropyl derivative.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1-(2-cyclopropylpropyl)imidazol-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(8-2-3-8)6-12-5-4-11-9(12)10/h4-5,7-8H,2-3,6H2,1H3,(H2,10,11) |
InChI-Schlüssel |
KERAQEQMPCDSAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CN=C1N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)








![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)



